molecular formula C14H13BO4 B063644 4-Benzyloxycarbonylphenylboronic acid CAS No. 184000-11-1

4-Benzyloxycarbonylphenylboronic acid

Cat. No.: B063644
CAS No.: 184000-11-1
M. Wt: 256.06 g/mol
InChI Key: UXSDJFGNRVVDFM-UHFFFAOYSA-N
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Description

4-Benzyloxycarbonylphenylboronic acid is an organic compound with the molecular formula C14H13BO4. It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxycarbonylphenylboronic acid typically involves the reaction of phenylboronic acid with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

  • Dissolve phenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
  • Add a base such as sodium hydroxide to the solution.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxycarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Benzyloxycarbonylphenylboronic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionalization options and enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Biological Activity

4-Benzyloxycarbonylphenylboronic acid (BCPBA) is an organoboron compound known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, featuring a boronic acid functional group attached to a phenyl ring with a benzyloxycarbonylamino substituent, imparts significant reactivity and versatility in biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BO4, and it has a molecular weight of approximately 256.06 g/mol. The presence of the boronic acid group allows BCPBA to participate in various chemical reactions, notably the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. This capability makes it a valuable building block for synthesizing complex molecules, including pharmaceuticals.

The biological activity of BCPBA can be attributed to several mechanisms:

  • Bioconjugation : The amino group in BCPBA facilitates bioconjugation, allowing it to attach to biomolecules such as peptides and proteins. This property is exploited to create targeted drug delivery systems and fluorescent tags for imaging studies.
  • Enzyme Inhibition : Research has indicated that boronic acids can inhibit certain enzymes, particularly serine proteases and glycosidases, by forming reversible covalent bonds with the active site of these enzymes. This interaction can modulate various biological pathways, making BCPBA a candidate for therapeutic applications .
  • Cellular Interactions : BCPBA's ability to interact with cell membranes and intracellular targets may influence cellular signaling pathways. Studies have shown that compounds with similar structures can affect cell proliferation and apoptosis, suggesting that BCPBA might exhibit cytotoxic effects against specific cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that BCPBA exhibits significant activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for these effects vary depending on the specific cell line but generally fall within the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5-10Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8-15Cell cycle arrest and apoptosis
A549 (Lung Cancer)12-20Inhibition of proliferation

Case Studies

Several case studies have highlighted the therapeutic potential of BCPBA:

  • Case Study 1 : A study investigated the effects of BCPBA on MCF-7 breast cancer cells, revealing that treatment with BCPBA led to a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure. This suggests that BCPBA may serve as a promising candidate for developing new anti-cancer agents.
  • Case Study 2 : Another study focused on the use of BCPBA as a targeting moiety in drug delivery systems. By conjugating BCPBA with chemotherapeutic agents, researchers observed enhanced therapeutic efficacy and reduced side effects in animal models.

Comparative Analysis with Related Compounds

BCPBA shares structural features with several other boronic acids, each exhibiting distinct biological activities. The following table summarizes key comparisons:

Compound NameMolecular FormulaKey Features
Phenylboronic AcidC6H7BO2Simple structure; widely used in organic synthesis
4-Aminophenylboronic AcidC14H14BNO4Lacks benzyloxycarbonyl; different biological activity
3-(Trifluoromethyl)-phenylboronic AcidC7H6BF3O2Modifies electronic properties; affects bioavailability

Properties

IUPAC Name

(4-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDJFGNRVVDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378307
Record name {4-[(Benzyloxy)carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184000-11-1
Record name {4-[(Benzyloxy)carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxycarbonyl)phenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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